molecular formula C10H12BClO3 B14085927 (2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid

(2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid

Cat. No.: B14085927
M. Wt: 226.46 g/mol
InChI Key: ASNBLGQHHMKUTG-UHFFFAOYSA-N
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Description

(2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H12BClO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid typically involves the reaction of 2-chloro-5-cyclopropyl-4-methoxyphenyl halides with boronic acid derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid is unique due to the presence of the chloro and cyclopropyl groups, which can influence its reactivity and stability. These functional groups can provide additional sites for chemical modification and enhance the compound’s utility in various applications .

Properties

Molecular Formula

C10H12BClO3

Molecular Weight

226.46 g/mol

IUPAC Name

(2-chloro-5-cyclopropyl-4-methoxyphenyl)boronic acid

InChI

InChI=1S/C10H12BClO3/c1-15-10-5-9(12)8(11(13)14)4-7(10)6-2-3-6/h4-6,13-14H,2-3H2,1H3

InChI Key

ASNBLGQHHMKUTG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC)C2CC2)(O)O

Origin of Product

United States

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